4(1H)-Pyrimidinone, tetrahydro-1-((4-ethoxyphenyl)methyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, tetrahydro-1-((4-ethoxyphenyl)methyl)-2-thioxo- is a heterocyclic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a tetrahydropyrimidinone ring substituted with a 4-ethoxyphenylmethyl group and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-((4-ethoxyphenyl)methyl)-2-thioxo- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiourea under acidic conditions to form the pyrimidinone core. The ethoxyphenylmethyl group is introduced through alkylation reactions using suitable alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure higher yields and purity. Techniques such as continuous flow synthesis and the use of industrial catalysts can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-((4-ethoxyphenyl)methyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenylmethyl group, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
4(1H)-Pyrimidinone, tetrahydro-1-((4-ethoxyphenyl)methyl)-2-thioxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-((4-ethoxyphenyl)methyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. The thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to bind to nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share similar heterocyclic structures and have diverse biological activities.
1,2,3,4-Tetrahydroisoquinolines: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds are known for their applications in drug discovery and development.
Uniqueness
4(1H)-Pyrimidinone, tetrahydro-1-((4-ethoxyphenyl)methyl)-2-thioxo- is unique due to its specific substitution pattern and the presence of both a thioxo group and an ethoxyphenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
55383-87-4 |
---|---|
Molecular Formula |
C13H16N2O2S |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C13H16N2O2S/c1-2-17-11-5-3-10(4-6-11)9-15-8-7-12(16)14-13(15)18/h3-6H,2,7-9H2,1H3,(H,14,16,18) |
InChI Key |
OBCQTRKQWIKOOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(=O)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.